N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
Overview
Description
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound that combines the properties of a boronic ester and a fluorinated aromatic amine. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in various chemical transformations, while the fluorine atom enhances its reactivity and biological activity.
Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
It’s known that boronic acid pinacol ester compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be important nucleophiles in the suzuki reaction , which is a type of carbon-carbon coupling reaction.
Pharmacokinetics
It’s known that the ph strongly influences the rate of the reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
It’s known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can significantly affect the rate of the compound’s reaction . Therefore, the physiological environment in which the compound is used can greatly influence its effectiveness and stability .
Biochemical Analysis
Biochemical Properties
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The compound interacts with various enzymes, proteins, and biomolecules, including serine proteases and kinases, by forming stable complexes that can inhibit their activity. These interactions are primarily driven by the boronic acid moiety, which can form covalent bonds with the active site residues of the enzymes, leading to inhibition of their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases, which are critical regulators of cell signaling pathways. By inhibiting these kinases, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with the active site residues of enzymes, leading to their inhibition. This compound can also interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can result in changes in the conformation and activity of the target proteins, ultimately affecting their function. Additionally, the compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over time. These degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes and signaling pathways, leading to therapeutic effects. At high doses, the compound can cause toxic or adverse effects, including cytotoxicity, organ damage, and systemic toxicity. These effects are dose-dependent and can vary depending on the route of administration, duration of exposure, and the specific animal model used .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, which can introduce functional groups that facilitate its excretion. Additionally, the compound can interact with various cofactors and other metabolic enzymes, influencing metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to various proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of the compound, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including the presence of targeting signals or post-translational modifications. These localization signals can direct the compound to specific sites within the cell, where it can interact with its target proteins and exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine typically involves a multi-step process:
Formation of the Boronic Ester: The initial step involves the reaction of 4-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronic ester intermediate.
Amination: The boronic ester intermediate is then subjected to a nucleophilic substitution reaction with propan-1-amine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of robust catalysts and automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorinated aromatic ring or the boronic ester group, leading to the formation of various reduced derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents such as toluene or ethanol.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced aromatic rings or boronic acids.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of fluorinated drugs with enhanced biological activity.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Fluorobenzylamine: A fluorinated aromatic amine with similar reactivity but lacking the boronic ester group.
Bis(pinacolato)diboron: A boronic ester precursor used in the synthesis of various boronic acid derivatives.
Uniqueness
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is unique due to the combination of a boronic ester and a fluorinated aromatic amine in a single molecule
Properties
IUPAC Name |
N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(18)10-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUAXEAMKCUMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682380 | |
Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-59-4 | |
Record name | Benzenemethanamine, 4-fluoro-N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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